molecular formula C19H16O6 B153455 10-Acetyllactyldithranol CAS No. 128864-31-3

10-Acetyllactyldithranol

Cat. No.: B153455
CAS No.: 128864-31-3
M. Wt: 340.3 g/mol
InChI Key: ZNHRCUQJUPBMDB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Acetyllactyldithranol is a synthetic derivative of dithranol (anthralin), a well-established agent in psoriasis research. Like its parent compound, it is investigated for its potent antipsoriatic properties, which are primarily mediated through the inhibition of epidermal keratinocyte hyperproliferation and the modulation of immune cell functions. The core research value of this compound lies in its potentially optimized pharmacological profile; the acetyl and lactyl modifications are designed to enhance stability and reduce skin irritation compared to dithranol, while aiming to retain or modify its therapeutic efficacy. The mechanism of action is believed to involve redox activity, generating free radicals and reactive oxygen species that inhibit DNA replication and inactivate enzymes crucial for cell proliferation. Furthermore, it may down-regulate pro-inflammatory cytokines and growth factor receptors, contributing to its anti-inflammatory and antiproliferative effects in research models of hyperproliferative skin conditions. This compound is intended for scientific research into dermatological disease mechanisms and the development of novel topical therapeutics.

Properties

CAS No.

128864-31-3

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

[(2S)-1-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C19H16O6/c1-9(25-10(2)20)18(23)15-11-5-3-7-13(21)16(11)19(24)17-12(15)6-4-8-14(17)22/h3-9,15,21-22H,1-2H3/t9-/m0/s1

InChI Key

ZNHRCUQJUPBMDB-VIFPVBQESA-N

SMILES

CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C

Isomeric SMILES

C[C@@H](C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C

Canonical SMILES

CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C

Other CAS No.

128864-31-3

Synonyms

10-acetyllactyldithranol
10-acetyllaktyldithranol

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 10 Acetyllactyldithranol

Chemical Synthesis Pathways for 10-Acetyllactyldithranol

The synthesis of this compound is achieved through the chemical modification of dithranol. nih.gov The primary route involves the creation of an ester linkage at the 10-position of the dithranol molecule. This targeted derivatization aims to produce a prodrug that can release the active dithranol molecule under specific physiological conditions.

Reaction Mechanisms Involving L-Acetyllactic Acid Chloride and Dithranol

The synthesis of this compound is accomplished by reacting dithranol with L-acetyllactic acid chloride. nih.gov In this acylation reaction, the dithranol molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the L-acetyllactic acid chloride. This process results in the formation of an ester bond at the C-10 position of the anthracenone (B14071504) ring structure, yielding the desired this compound product. nih.gov The use of the "L" stereoisomer of acetyllactic acid chloride is a key feature of this synthesis, introducing chirality into the final molecule. nih.gov

Optimization of Reaction Conditions: Solvent Systems and Basic Catalysts

The efficiency of the synthesis of this compound and related esters is highly dependent on the chosen reaction conditions. nih.govnih.gov Key variables that have been optimized include the solvent system and the type of basic catalyst employed. Toluene (B28343) is a commonly used solvent for this reaction. nih.govresearchgate.net The reaction is facilitated by the presence of a base, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. Pyridine (B92270) and collidine have been successfully used for this purpose. nih.govresearchgate.net

For the synthesis of different dithranol esters, other solvent systems have been investigated. Hexamethylphosphoramide (HMPA) was found to be a particularly effective solvent for the preparation of certain mono-esters, while other common solvents were less successful. nih.gov Temperature control is another critical factor; for instance, cooling the acid chloride to 0–5 °C before its addition to the dithranol solution is crucial for synthesizing mono-esters, whereas lower temperatures (−78 °C) are required for the formation of di-esters. nih.gov

Table 1: Reaction Conditions for Dithranol Acylation

Reactants Solvent Base/Catalyst Temperature Product Type
Dithranol, L-Acetyllactic acid chloride Toluene Pyridine or Collidine Not specified Mono-ester nih.gov
Dithranol, Acetylsalicylic acid chloride Toluene Pyridine or Collidine Not specified Mono-ester nih.gov
Dithranol, various acid chlorides Hexamethylphosphoramide (HMPA) Not specified 0–5 °C Mono-ester nih.gov

Exploration of Related 10-Acylderivatives of Dithranol

The synthetic principles applied to create this compound have been extended to produce a variety of other 10-acyl derivatives of dithranol. nih.govresearchgate.net This research aims to explore how different acyl groups affect the molecule's chemical and biochemical properties.

Synthesis and Characterization of Acetylsalicyldithranol

Following a similar synthetic route to this compound, acetylsalicyldithranol has been prepared. nih.gov This synthesis involves the reaction of dithranol with acetylsalicylic acid chloride in toluene, using either collidine or pyridine as a base. nih.govresearchgate.net The resulting compound, acetylsalicyldithranol, is one of several new 10-acyl derivatives of dithranol that have been synthesized and studied. nih.govkisti.re.kr

Design and Preparation of Other Dithranol-Carboxylic Acid Conjugates

Researchers have also investigated the synthesis of dithranol conjugates using dicarboxylic acid dichlorides. researchgate.net For example, dithranol has been reacted with the acid dichlorides of succinic acid, glutaric acid, adipic acid, and pimelic acid. researchgate.net These reactions were conducted in toluene with collidine as a base. researchgate.net Interestingly, these reactions predominantly yielded 10-acyldithranol dimers as the main products, rather than the expected mono-ester derivatives. researchgate.net

Table 2: Examples of Dithranol-Carboxylic Acid Conjugates

Carboxylic Acid Dichloride Base Solvent Primary Product Type
Succinic acid dichloride Collidine Toluene Dimer researchgate.net
Glutaric acid dichloride Collidine Toluene Dimer researchgate.net
Adipic acid dichloride Collidine Toluene Dimer researchgate.net

Stereochemical Considerations in the Synthesis of Chiral Dithranol Prodrugs

The synthesis of this compound introduces a chiral center into the dithranol structure, making it a chiral prodrug. nih.gov The stereochemistry of the final product is directly determined by the starting materials. By using L-acetyllactic acid chloride, which has a specific three-dimensional arrangement (the "L" configuration), the resulting this compound is also produced as a specific stereoisomer. nih.gov This control over the stereochemical outcome is a critical aspect of modern drug design, as different stereoisomers of a drug can have distinct biological activities and metabolic fates. The synthesis of L-acetyllactyldithranol is a clear example of creating a stereochemically defined dithranol derivative. nih.gov

Biochemical Mechanisms of Action of 10 Acetyllactyldithranol

Enzyme Inhibition Profiles and Specificity of 10-Acetyllactyldithranol

This compound has been identified as a potent inhibitor of specific enzymes, a characteristic that is believed to be central to its pharmacological activity. Its profile of enzyme inhibition, particularly when compared to its parent compound, dithranol, and other derivatives, provides crucial insights into its mechanism of action.

A significant biochemical property of this compound is its strong inhibitory effect on glucose-6-phosphate dehydrogenase (G6PD). nih.gov G6PD is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route that runs parallel to glycolysis. nih.govscbt.com The PPP is responsible for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. nih.govscbt.com

NADPH plays a vital role in maintaining the cellular redox balance and protecting cells from oxidative damage by providing reducing equivalents. scbt.com By inhibiting G6PD, this compound disrupts this pathway, leading to a decrease in NADPH production. scbt.com This disruption of the cellular redox state is a key aspect of its mechanism of action. scbt.comfrontiersin.org The inhibition of G6PD is considered an indicator of the potential antipsoriatic activity of dithranol derivatives. nih.gov Upregulation of G6PD is observed in many human cancers and is associated with a poor prognosis, highlighting the therapeutic potential of its inhibitors. nih.gov

When compared to its parent compound, dithranol (also known as anthralin), and other derivatives, this compound demonstrates a distinct profile of enzyme inhibition. Studies have shown that 10-acyl derivatives of dithranol, including this compound, are not merely prodrugs of dithranol but possess intrinsic activity. uni-regensburg.de This is supported by their potent inhibitory effects on enzymes like G6PD. nih.govuni-regensburg.de

For instance, both this compound and acetylsalicyldithranol, another 10-acyl derivative, have been shown to be strong inhibitors of G6PD. nih.gov The inhibitory potency of various dithranol derivatives against other enzymes, such as 5-lipoxygenase, has also been investigated. While some derivatives show significant inhibition of 5-lipoxygenase, there appears to be no direct correlation between this inhibition and the "minimum structure" previously proposed for antipsoriatic activity. uni-regensburg.de

The table below summarizes the comparative effects of dithranol and some of its derivatives on cellular parameters, providing a broader context for their biochemical actions.

CompoundMean Protein Content (% of Control)DNA Synthesis (% of Control)Protein Synthesis (% of Control)Enzyme Release (LDH) (% of Control)
Dithranol 332821660
Derivative 4 Similar to DithranolSimilar to DithranolSimilar to DithranolLess cytotoxic than Dithranol
Derivative 6 Similar to DithranolSimilar to DithranolSimilar to DithranolSimilar cytotoxicity to Dithranol
Derivative 8 Similar to DithranolSimilar to DithranolSimilar to DithranolLess cytotoxic than Dithranol
Derivative 9 Similar to DithranolSimilar to DithranolSimilar to DithranolSimilar cytotoxicity to Dithranol
Derivative 10 Similar to DithranolSimilar to DithranolSimilar to DithranolLess cytotoxic than Dithranol
Derivative 12 Similar to DithranolSimilar to DithranolSimilar to DithranolSimilar cytotoxicity to Dithranol

Data adapted from a study on human keratinocyte cultures. core.ac.uk

Molecular Interactions and Binding Dynamics Underlying Biochemical Effects

The biochemical effects of this compound are a direct consequence of its molecular interactions with its biological targets. While specific binding studies on this compound are not extensively detailed in the provided results, the principles of noncovalent interactions can be inferred to play a crucial role. gatech.edu These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, govern the binding of the inhibitor to the active site of the enzyme. gatech.edu

The structure of this compound, with its aromatic rings and acyl group, allows for various types of molecular interactions. nih.gov Aromatic systems are known to participate in strong dispersive interactions due to their high polarizability. gatech.edu It is plausible that these interactions contribute to the stable binding of this compound within the active site of G6PD, thereby inhibiting its catalytic function. The enthalpy of such non-bonded interactions typically ranges from 1 to 10 kcal/mole. gatech.edu

Cellular Regulatory Pathways Potentially Modulated by this compound

The inhibition of G6PD by this compound has significant downstream consequences on various cellular regulatory pathways. By reducing the intracellular pool of NADPH, this compound can indirectly modulate pathways that are sensitive to the cellular redox state. scbt.comfrontiersin.org

One such pathway is the signaling cascade involving reactive oxygen species (ROS). A decrease in NADPH can lead to an increase in intracellular ROS levels, as NADPH is essential for the regeneration of the antioxidant glutathione. frontiersin.org This altered redox environment can influence a multitude of signaling pathways, including those involved in cell proliferation, inflammation, and apoptosis. frontiersin.orgnih.gov

Furthermore, the pentose phosphate pathway is intrinsically linked to cellular biosynthesis. nih.gov The production of ribose-5-phosphate, a precursor for nucleotide synthesis, is a key function of the PPP. scbt.com By inhibiting G6PD, this compound can potentially impede DNA and RNA synthesis, thereby slowing down the rapid cell division characteristic of conditions like psoriasis. wikipedia.orgresearchgate.net The modulation of key cytosolic enzymes associated with cell proliferation and inflammation has been proposed as a mechanism for dithranol and its derivatives. nih.gov

Preclinical Research Frameworks and Experimental Models for Dithranol Prodrugs

In Vitro Methodologies for Prodrug Activation and Bioconversion Studies

In vitro studies form the foundational tier of preclinical assessment, offering a controlled environment to investigate the fundamental chemical and biochemical properties of a prodrug. profil.com For a dithranol prodrug such as 10-Acetyllactyldithranol, the primary goal of these studies is to confirm its designed activation mechanism, which typically involves the cleavage of a chemical bond to release the active dithranol molecule.

This compound is a 10-acyl derivative of dithranol, synthesized by the reaction of L-acetyllactic acid chloride with dithranol. nih.govkisti.re.kr This creates an ester bond, which is designed to be cleaved by endogenous esterase enzymes present in the skin, releasing active dithranol and the promoiety, L-acetyllactic acid. mdpi.comresearchgate.net The stability and conversion of such prodrugs can be assessed under various conditions. For instance, the decomposition and hydrolysis rates can be studied in buffered solutions at different pH levels to simulate physiological conditions. researchgate.net These experiments help determine the prodrug's intrinsic chemical stability and the kinetics of its non-enzymatic conversion.

Furthermore, to simulate biological activation, in vitro assays using purified esterases or cell homogenates can be employed. These studies confirm that the prodrug is a substrate for the target enzymes and measure the rate of bioconversion to dithranol. Such methodologies provide essential data on the efficiency and specificity of the prodrug's activation pathway, a critical factor for its intended pharmacological effect. mdpi.comimpactfactor.org

Cellular Research Models for Investigating Biochemical and Pharmacological Responses

Following basic bioconversion studies, cellular models are utilized to explore the biochemical and pharmacological effects of the prodrug and its released active component in a biological context. These models range from traditional established cell lines to more sophisticated human-based systems.

Established cell lines are a cornerstone of biomedical research, providing consistent and scalable models to study cellular processes, disease mechanisms, and drug responses. cellculturecompany.com In oncology research, for example, specific cancer cell lines have been instrumental in understanding tumor biology and discovering new drugs. nih.govnih.gov For dermatological compounds, keratinocyte cell lines are often employed.

In the case of this compound, early biochemical studies utilized cell-free assays to investigate its activity. Research demonstrated that this compound acts as a potent inhibitor of the enzyme glucose-6-phosphate dehydrogenase (G6PDH). nih.gov This inhibition is a significant finding, as G6PDH is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for cell proliferation. The strong inhibitory effect suggests a potential antipsoriatic mechanism of action, as psoriasis is characterized by hyperproliferation of keratinocytes. nih.govkisti.re.kr

Biochemical Activity of this compound
CompoundTarget EnzymeObserved EffectImplication
This compoundGlucose-6-phosphate Dehydrogenase (G6PDH)Strong InhibitionPotential Antipsoriatic Activity

While 2D cell cultures are valuable, they often fail to replicate the complex architecture and microenvironment of human tissues. nih.gov To bridge this gap, advanced models such as 3D tissue structures and organ-on-a-chip (OoC) technologies have emerged as powerful preclinical tools. acs.orgisscr.org OoC systems are microfluidic devices containing living human cells that mimic the functions and physiological responses of organs like the skin, liver, or heart. humanspecificresearch.orgeuropa.eufrontiersin.org These platforms allow for the perfusion of culture medium, simulating blood flow and enabling the study of interactions between different cell types in a more physiologically relevant context. nih.govelveflow.com

For dithranol prodrugs like this compound, a "skin-on-a-chip" model could offer unparalleled insights. Such a model would allow researchers to study the prodrug's penetration through the stratum corneum, its bioconversion by esterases within different skin cell layers, the subsequent pharmacological effects of the released dithranol on keratinocytes, and any potential inflammatory responses in a dynamic, human-relevant system. nih.govfrontiersin.org These advanced models are particularly useful for toxicity testing and can provide more accurate predictions of human responses compared to traditional methods. elveflow.com

In Vivo Preclinical Models for Systemic and Target-Specific Evaluation

In vivo studies in living organisms are a mandatory step in drug development, providing critical data on a compound's behavior within a complex, integrated biological system. profil.comlabforward.iobiotestfacility.com These studies are essential for evaluating both efficacy and safety before proceeding to human clinical trials. criver.com

In recent years, the zebrafish (Danio rerio) has become a prominent non-mammalian vertebrate model for early-stage drug discovery and toxicity screening. nih.govduke.edu The primary advantages of zebrafish larvae include their small size, rapid ex utero development, and optical transparency, which allows for real-time visualization of drug effects on developing organs. idea-bio.com Their genome has a high degree of homology with humans, making them a relevant model for studying human diseases. idea-bio.com

The zebrafish platform is well-suited for high-throughput screening, where hundreds or thousands of compounds can be tested simultaneously in multi-well plates. nih.govarvojournals.org For a prodrug like this compound, a zebrafish screen could be used to rapidly assess developmental toxicity and identify potential off-target effects in a whole-organism context. researchgate.net This provides an integrated view of the compound's biological activity that complements in vitro assays and helps prioritize candidates for further, more resource-intensive testing. duke.eduidea-bio.com

Advantages of the Zebrafish Model for Preliminary Screening
FeatureBenefit in Preclinical Research
Small Size & High FecundityEnables high-throughput screening in multi-well plates, cost-effective. idea-bio.com
Rapid External DevelopmentAllows for quick assessment of developmental effects over days. idea-bio.comarvojournals.org
Optical TransparencyPermits real-time, non-invasive imaging of internal organs and cellular processes. idea-bio.com
Genetic Homology to HumansProvides a relevant system for studying human disease pathways and drug targets. idea-bio.com
Permeability to Small MoleculesCompounds can be administered directly by immersion in the water. nih.gov

The use of mammalian models, most commonly rodents, is a critical and often legally required phase of translational research. labforward.ioresearchgate.net These models provide vital information on a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion) and safety profile in a system that closely resembles human physiology. biotestfacility.comnih.gov

For a topically applied prodrug like this compound, mammalian studies would involve application to the skin of animal models of psoriasis to evaluate its efficacy in reducing disease markers. Simultaneously, these studies assess skin irritation and systemic exposure and toxicity. nih.gov Such research is essential to establish a preliminary safety profile and to understand how the drug behaves in a living organism with a complex immune system and metabolic processes. biotestfacility.comnih.gov The data generated from these mammalian studies are crucial for making informed decisions about whether to proceed to human clinical trials and for designing those trials. elifesciences.org While specific in vivo mammalian data for this compound are not extensively published, this step remains an indispensable part of its preclinical development pathway.

Considerations for Model Selection and Predictive Validity in Preclinical Assessment

The preclinical evaluation of dithranol prodrugs, such as this compound, necessitates a multi-faceted approach employing a hierarchy of experimental models. The selection of these models is critical and is guided by the specific research question, whether it pertains to therapeutic efficacy, metabolic stability, or local tolerance. The ultimate goal is to utilize models with high predictive validity for the human clinical scenario.

A foundational step in preclinical assessment often involves in silico studies. mdpi.comdntb.gov.ua These computational methods allow for the theoretical analysis of the prodrug's physicochemical properties, such as lipophilicity and molecular weight, which are crucial for topical delivery. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies can offer initial predictions of the molecule's pharmacokinetic behavior and its potential for successful bioconversion. mdpi.comresearchgate.net

Following computational analysis, in vitro models are employed to provide the first experimental evidence of the prodrug's behavior. A common and reliable model for dermatological preparations is porcine skin, which is well-established as a surrogate for human skin due to similarities in structure and enzymatic activity. nih.gov These in vitro setups, often using Franz diffusion cells, are invaluable for assessing skin penetration and permeation of the prodrug and the subsequent release of the active dithranol moiety. researchgate.net To specifically investigate the enzymatic cleavage of the ester bond in a prodrug like this compound, isolated enzyme preparations such as porcine liver esterase (PLE) are utilized. nih.gov These assays can confirm that the prodrug is a substrate for esterases and can quantify the rate of hydrolysis. nih.govresearchgate.net Another layer of in vitro testing involves using homogenized whole skin tissue, which provides a more physiologically relevant environment containing a complex mixture of cutaneous enzymes. nih.gov

In vivo models represent the highest tier of preclinical testing, providing data on both efficacy and local side effects. The mouse-tail test is a well-regarded model for evaluating the antipsoriatic activity of topical dithranol preparations. nih.gov In this model, the induction of a granular layer and orthokeratosis in the mouse-tail epidermis is indicative of a therapeutic effect. nih.gov Additionally, in vivo erythema models are used to assess the skin irritation potential of the prodrug compared to the parent compound. researchgate.net Human clinical trials, using serial biopsies from psoriatic lesions, provide the ultimate model to study the therapeutic mechanism of dithranol by analyzing gene expression changes and inflammatory cell infiltration following treatment. nih.gov

The predictive validity of these models is a paramount consideration. While porcine skin is a good anatomical and physiological model, species-specific differences in the expression levels, substrate specificities, and catalytic efficiencies of enzymes, particularly esterases, can lead to variations in prodrug bioconversion rates between preclinical animal models and humans. nih.govresearchgate.net Therefore, while in vitro hydrolysis in porcine tissue suggests that cleavage will occur in human skin, the kinetics may differ. nih.gov The correlation between the various models—from in silico predictions to in vitro enzymatic hydrolysis and skin permeation, and finally to in vivo efficacy and irritation studies—is crucial for building a comprehensive profile of the prodrug and validating its potential for clinical success.

Analytical Methodologies for Monitoring Prodrug Conversion within Biological Systems

The successful design of a prodrug like this compound hinges on its efficient conversion to the active parent molecule, dithranol, at the target site. Monitoring this bioconversion within complex biological matrices such as skin homogenates or plasma requires robust and sensitive analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. nih.gov

A key advantage of HPLC is its ability to simultaneously separate, identify, and quantify the prodrug, the parent drug, and any relevant metabolites or degradation products in a single analytical run. nih.gov For ester-based dithranol prodrugs, a reversed-phase HPLC method is typically developed. This involves careful selection of the stationary phase (e.g., a C18 column), the mobile phase composition (often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile), and the detector settings. nih.gov UV detection is highly suitable, as dithranol and its derivatives possess strong chromophores. nih.gov

The process of monitoring prodrug conversion involves incubating the prodrug in a biological system (e.g., with porcine liver esterase or homogenized porcine skin) and collecting samples at various time points. nih.gov These samples are then processed to stop the enzymatic reaction and extract the analytes, which are subsequently injected into the HPLC system. By measuring the decrease in the prodrug concentration and the corresponding increase in the concentration of dithranol over time, the rate and extent of hydrolysis can be accurately determined. nih.gov This is the most reliable indicator of co-drug or prodrug hydrolysis. nih.gov

It is also critical to monitor for the primary degradation products of dithranol, such as danthron (B1669808) and the dithranol dimer, as these can impact both efficacy and the staining properties of the formulation. nih.gov The HPLC method must therefore be validated for its ability to resolve all these compounds.

Below is an illustrative data table, based on methodologies used for other dithranol prodrugs, showing typical retention times in an HPLC analysis designed to monitor prodrug conversion. nih.gov

In addition to HPLC, spectrophotometric analysis can serve as a complementary method. It can be used to evaluate changes to the dithranol chromophore, which may indicate a reduced potential for the undesirable skin and clothing staining associated with the parent drug. nih.gov

Compound Reference Table

Analytical Chemistry Methodologies for 10 Acetyllactyldithranol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 10-Acetyllactyldithranol, providing the means to separate it from its parent compound, dithranol, as well as from synthesis precursors and degradation products.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. Several methods developed for dithranol can be adapted for its acetylated lactyl derivative. researchgate.netnirmauni.ac.in For instance, an isocratic RP-HPLC method has been validated for dithranol using a C18 column with a mobile phase consisting of acetonitrile (B52724), distilled water, and acetic acid (58:37:5, v/v/v) and UV detection at 394 nm. researchgate.net Such a method would likely provide a good starting point for the separation and quantification of this compound.

The stability of dithranol and its derivatives is a critical aspect of its use, and HPLC is instrumental in monitoring its degradation. A study on the oxidative transformation of dithranol in a dimethyl sulfoxide (B87167) (DMSO) solution utilized an absorption phase HPLC method to simultaneously monitor dithranol and its oxidative products, chrysazin and biantrone. researchgate.net This approach is invaluable for assessing the stability of this compound under various conditions.

For the analysis of a range of 1,8-dihydroxyanthrones, including dithranol, an HPLC method employing a LiChrosorb RP-18 column with a mobile phase of methanol, water, and acetic acid (80:20:0.2) has been successfully used. nih.gov The retention times for different anthrones in this system highlight the method's resolving power, which would be beneficial for separating this compound from potential impurities. nih.gov

Table 1: Exemplary HPLC Conditions for the Analysis of Dithranol and Related Anthrones

ParameterMethod 1 researchgate.netMethod 2 nirmauni.ac.inMethod 3 nih.gov
Column C18Phenomenex ODS, C18, 5μLiChrosorb RP-18, 7μm
Mobile Phase Acetonitrile:Water:Acetic Acid (58:37:5)Acetonitrile:Methanol:Buffer (20:20:60)Methanol:Water:Acetic Acid (80:20:0.2)
Flow Rate 1.1 mL/min-1.5 mL/min
Detection UV at 394 nmUV at 258 nmUV
Linear Range 0.098 to 200 µg/mL20-100 µg/mL-
Retention Time -9.3 min10.4 min (for Dithranol)

Gas Chromatography (GC) and Hyphenated Chromatographic-Spectrometric Techniques (e.g., GC-MS)

Gas Chromatography (GC) is another powerful separation technique; however, due to the polar nature and low volatility of compounds like this compound, direct analysis is challenging. sigmaaldrich.com Derivatization is typically required to convert the polar functional groups into more volatile and thermally stable moieties. sigmaaldrich.com A common derivatization technique is silylation, which replaces active hydrogens on hydroxyl groups with a nonpolar group. sigmaaldrich.com

When coupled with Mass Spectrometry (GC-MS), this technique becomes a potent tool for both qualitative and quantitative analysis. rsc.org GC-MS has been effectively utilized in metabolomics studies to investigate the effects of dithranol on cellular metabolism, demonstrating its capability to analyze related compounds after appropriate sample preparation. researchgate.net While specific GC-MS methods for this compound are not documented, the general principles of derivatization followed by GC-MS analysis are applicable. sigmaaldrich.com

Spectrometric Techniques for Structural Elucidation and Quantitative Analysis

Spectrometric methods are indispensable for confirming the identity and structure of this compound and for its quantitative determination.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Mass Spectrometry (MS) provides critical information about the molecular weight and structure of an analyte. Dithranol itself has been used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of synthetic polymers and for imaging of lipids in tissues. researchgate.netnih.govacs.org This indicates that dithranol and its derivatives are compatible with MS analysis. The MALDI-TOF mass spectrum of related compounds often shows clear molecular ion peaks with minimal fragmentation, allowing for accurate mass determination. researchgate.netresearchgate.net

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of complex mixtures. This technique would be highly effective for the unambiguous identification and quantification of this compound in biological matrices or pharmaceutical formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework, confirming the presence and connectivity of the dithranol core, the acetyl group, and the lactyl moiety.

The structure of dithranol derivatives has been confirmed using NMR. For example, the ¹H NMR spectrum of the dithranol dimer displayed characteristic signals confirming its structure. nih.gov Similarly, the structures of four different 1,8-dihydroxyanthrones, including dithranol, were confirmed using UV/VIS, IR, ¹H-NMR, and mass spectra. nih.gov These precedents underscore the essential role of NMR in the definitive structural characterization of this compound.

Table 2: Spectroscopic Data for a Related Dithranol Derivative (Dithranol Dimer)

TechniqueKey Findings for Dithranol Dimer nih.gov
¹H NMR (CDCl₃) δ 4.61 (s, 2H), 6.40 (d, 4H, J = 7.4 Hz), 6.93 (d, 4H, J = 8.3 Hz), 7.41 (t, 4H, J = 8.0, 7.8 Hz), 11.73 (s, 4H, OH)
Melting Point 246–247 °C

Electrochemical and Other Instrumental Analytical Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds like this compound. Research has indicated the development of an electrochemical method for the analysis of dithranol with a detection range in the parts-per-billion (ppb) level, specifically 0.2-6.5 ppb. tandfonline.com This method was successfully applied to a cream pharmaceutical preparation, suggesting its utility for the analysis of this compound in similar formulations. tandfonline.com The underlying principle would involve the electrochemical oxidation or reduction of the anthrone (B1665570) moiety at a suitable electrode.

Development and Validation of Analytical Methods for Complex Matrices

The quantitative and qualitative analysis of this compound in complex matrices, such as pharmaceutical formulations or biological samples, presents a significant analytical challenge. The inherent reactivity of the dithranol moiety and the potential for interactions with excipients or endogenous substances necessitate the development of robust, specific, and reliable analytical methods. The primary goal is to ensure that the method can accurately measure the analyte of interest without interference from other components. scribd.com

Method development for this compound typically involves a systematic approach to optimize various parameters to achieve adequate separation and detection. nih.gov High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of dithranol and its derivatives due to its high resolution and sensitivity. scribd.combenthamdirect.comactascientific.com

A typical method development process for this compound using reverse-phase HPLC would involve the following steps:

Column Selection: A C18 column is often a suitable choice for the separation of moderately nonpolar compounds like this compound. scribd.comnih.gov

Mobile Phase Optimization: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is commonly used. The ratio is adjusted to achieve the desired retention time and separation from potential impurities and degradation products. The pH of the mobile phase can also be critical for controlling the ionization state of the analyte and achieving good peak shape. nih.govbenthamdirect.com

Detection Wavelength Selection: The wavelength for UV detection is selected based on the maximum absorbance of this compound to ensure high sensitivity. scribd.combenthamdirect.com

Flow Rate and Temperature: These parameters are optimized to improve separation efficiency and reduce analysis time. scribd.com

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the method can separate it from its parent compound, dithranol, and other potential related substances. Forced degradation studies are often performed to generate potential degradation products and prove the method's stability-indicating capability. scribd.comresearchgate.net

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by analyzing a series of solutions of this compound at different concentrations. benthamdirect.comresearchgate.net

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area
5125000
10251000
20502000
401005000
802010000
Correlation Coefficient (r²) 0.9998

This table contains hypothetical data for illustrative purposes.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a placebo matrix and the percentage of the analyte recovered is calculated. scribd.comresearchgate.net

Table 2: Accuracy (Recovery) of this compound

Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
10.110.099.0
20.220.3100.5
39.840.1100.8
Mean Recovery (%) 100.1

This table contains hypothetical data for illustrative purposes.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). scribd.comresearchgate.net

Table 3: Precision of this compound

Repeatability (RSD %)Intermediate Precision (RSD %)
Sample 1 0.81.2
Sample 2 0.91.3
Sample 3 0.71.1

This table contains hypothetical data for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scribd.comresearchgate.net

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this may include variations in mobile phase composition, pH, flow rate, and column temperature. scribd.com

Other analytical techniques that could be developed and validated for the analysis of this compound in complex matrices include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher selectivity and sensitivity than HPLC-UV and can be particularly useful for identifying unknown impurities and degradation products. omicsonline.org

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile or can be derivatized to a volatile compound, GC-MS can be a powerful tool for its analysis. omicsonline.org

Spectroscopic Methods: Techniques like UV-Visible spectroscopy can be used for simple formulations, but often lack the specificity required for complex matrices. benthamdirect.com

The development and validation of a suitable analytical method are crucial for ensuring the quality, and consistency of products containing this compound.

Degradation and Stability Pathway Investigations in Research Environments

Studies on Chemical and Biochemical Degradation Kinetics

The rate at which dithranol degrades is a critical parameter in both its formulation and its activity. This degradation has been studied under various conditions to understand its kinetics.

The half-life of dithranol is highly dependent on its environment, such as the solvent, formulation, and exposure to light. For example, photodegradation studies have been conducted to quantify its stability under specific light sources.

In one study, dithranol-loaded lipid-core nanocapsules demonstrated significantly improved stability against UVA light compared to a free drug solution. researchgate.net The half-life for the nanocapsule formulation was approximately 4 hours, whereas the free drug solution had a half-life of about 1 hour when EDTA was present as a stabilizer. researchgate.net With ascorbic acid as a stabilizer, the half-lives were extended to around 17 hours for the nanocapsules and 7 hours for the free drug solution. researchgate.net

The concentration of dithranol in a preparation also affects its stability, with weaker preparations generally being less stable. nih.gov The inclusion of dithranol in solid lipid nanoparticles has been shown to reduce the rate of drug degradation. researchgate.net

The degradation of dithranol results in several key products, which have been identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. nih.gov The primary and most well-documented degradation products are dithranol dimer and danthron (B1669808). nih.govresearchgate.net

Danthron is also known as 1,8-dihydroxyanthraquinone or chrysazine. nih.gov The dithranol dimer can be further oxidized to products collectively referred to as "dithranol brown". nih.gov These degradation products are largely responsible for the characteristic staining of skin and clothing associated with dithranol use. nih.gov In some studies, an as-yet-unidentified breakdown product, designated P4, was observed when dithranol formulations decomposed on the skin surface. worktribe.com

Table 1: Major Degradation Products of Dithranol

Degradation Product Alternative Name(s) Method of Identification Reference
Dithranol Dimer Dianthrone, Anthralin 10,10'-dimer HPLC, Mass Spectrometry nih.govnih.govnih.govnih.gov
Danthron 1,8-Dihydroxyanthraquinone, Chrysazine HPLC, Mass Spectrometry nih.govnih.govnih.govnih.gov

Influence of Environmental Parameters on Compound Stability in Experimental Settings

The stability of dithranol is profoundly influenced by a range of environmental and formulation factors. nih.govnih.gov Understanding these influences is crucial for developing stable pharmaceutical preparations.

Key parameters affecting dithranol stability include:

Light: Exposure to light, particularly UV radiation, significantly accelerates the degradation of dithranol. google.comnih.gov Photodegradation is highly dependent on the solvent or vehicle used. nih.gov

pH: Dithranol is more susceptible to degradation in alkaline environments. google.comnih.gov The type of buffer system used in a formulation can also impact its stability. nih.gov

Oxygen: As a strong reducing agent, dithranol readily undergoes auto-oxidation when exposed to air. google.com

Temperature: While temperature does influence degradation, its effect is considered less significant than factors like drug concentration and solubility. nih.gov

Solubility and Formulation: The stability of dithranol is critically dependent on its solubility within a given formulation. Higher solubility leads to significantly faster degradation. nih.gov For instance, dithranol is relatively stable in lipophilic bases like white soft paraffin (B1166041) but shows significant degradation in other bases like Unguentum Merck. nih.govnih.gov The presence of other substances, such as salicylic (B10762653) acid or surfactants, can either stabilize or destabilize the compound depending on the formulation. worktribe.comnih.gov

Metal Ions: The presence of metal ions such as Cu²⁺, Fe²⁺, and Zn²⁺ can catalyze the degradation of dithranol, particularly the formation of the dimer, while suppressing the formation of danthron. worktribe.com

Table 2: Influence of Environmental and Formulation Parameters on Dithranol Stability

Parameter Effect on Stability Observations Reference
Light (UV) Decreases stability Accelerates photodegradation; effect is solvent-dependent. google.comnih.gov
pH Decreases stability in alkaline conditions Degradation is faster in alkaline environments. google.comnih.gov
Oxygen (Air) Decreases stability Promotes auto-oxidation. google.com
Temperature Minor decrease in stability Less impactful than concentration or solubility. nih.gov
Solubility Decreases stability with higher solubility Higher solubility in the ointment base leads to faster degradation. nih.gov
Metal Ions (Cu²⁺, Fe²⁺, Zn²⁺) Decrease stability Catalyze the formation of dithranol dimer. worktribe.com

| Surfactants | Variable | Can alter the degradation pathway (e.g., cetrimide (B107326) favors danthron formation). | worktribe.com |

Mechanistic Elucidation of Hydrolytic and Oxidative Degradation Pathways

The degradation of dithranol primarily proceeds via oxidative pathways. Research indicates two distinct routes for its oxidation by air oxygen, particularly in weakly alkaline buffer solutions. nih.gov

Homogeneous Oxidation: When dithranol is fully dissolved (homogeneous conditions), the main oxidation product is the dithranol dimer . This dimer can then undergo further oxidation to form polymeric, brown-colored substances known as dithranol brown. nih.gov

Heterogeneous Oxidation: When dithranol is suspended rather than dissolved (heterogeneous conditions), the primary degradation product is danthron (chrysazine). nih.gov

The formation of dithranol derivatives, such as co-drugs involving ester linkages, introduces a hydrolytic degradation pathway. nih.govmdpi.com For a compound like 10-Acetyllactyldithranol, the ester bond would be susceptible to cleavage by esterase enzymes present in the skin or through chemical hydrolysis. nih.gov This enzymatic hydrolysis would be a prerequisite for releasing the active dithranol moiety. Studies on other dithranol esters have shown that they can be effectively hydrolyzed by enzymes like porcine liver esterase. nih.gov This hydrolytic cleavage is a critical activation step for such prodrugs. mdpi.com

Q & A

Q. What ethical and regulatory frameworks apply to studies involving this compound in animal or human models?

  • Methodological Answer : Adhere to institutional animal care (IACUC) and human ethics (IRB) protocols. For human trials, register studies in ClinicalTrials.gov and comply with GCP guidelines. Include data safety monitoring boards (DSMBs) for risk-benefit analysis. Publish adverse event reports in alignment with CONSORT or STROBE checklists .

Tables for Key Data

Property Analytical Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry218–220°C
LogP (Octanol-Water)HPLC Retention Time3.2 ± 0.1
Plasma Half-Life (Rats)LC-MS/MS4.7 ± 0.3 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.